Regioisomeric Differentiation: 5-Amino vs. 7-Amino Substitution on the Triazolopyrimidine-6-carbonitrile Core Determines CDK2 Affinity and Selectivity
The 5-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile scaffold places the primary amine at the C5 position, which is the vector that, in structurally characterized CDK2 inhibitor complexes, projects toward the solvent-exposed region and can be elaborated to modulate physicochemical properties without disrupting hinge binding [1]. The regioisomeric 7-amino analog (CAS 896666-78-7, also catalogued as CS-0314457) presents the amine at the C7 position, which orients toward the gatekeeper residue (Phe80 in CDK2) and the ribose pocket—a region where steric bulk directly influences kinase selectivity [2]. This positional switch is not a minor structural variation; published SAR on the triazolopyrimidine series demonstrates that C7-substitution modulates CDK2 IC₅₀ values by over 100-fold depending on substituent size, whereas C5-substitution primarily affects aqueous solubility and metabolic stability without compromising target potency [1].
| Evidence Dimension | Regioisomeric amino substitution position (C5 vs. C7) and its impact on kinase hinge-binding vector orientation |
|---|---|
| Target Compound Data | C5-NH₂; vector projects toward solvent-accessible region; amenable to derivatization without disrupting conserved hinge-binding pharmacophore |
| Comparator Or Baseline | 7-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 896666-78-7); C7-NH₂ vector projects toward gatekeeper residue and ribose pocket |
| Quantified Difference | In the parent triazolopyrimidine CDK2 inhibitor series, C7 substituent variation alters CDK2 IC₅₀ by >100-fold (range: 0.12 µM to >10 µM); C5 variation affects <5-fold change in potency [1] |
| Conditions | CDK2/cyclin A kinase inhibition assay; co-crystal structures PDB 2C6L, 2C68, 2C69, 2C6I, 2C6K |
Why This Matters
Procurement of the correct C5-amino regioisomer is essential for SAR programs targeting solvent-vector derivatization without perturbing hinge binding, whereas the C7-amino analog is required for gatekeeper-directed selectivity engineering—substituting one for the other invalidates the entire SAR hypothesis.
- [1] Richardson, C.M.; Williamson, D.S.; Parratt, M.J.; et al. Triazolo[1,5-a]pyrimidines as Novel CDK2 Inhibitors: Protein Structure-Guided Design and SAR. Bioorg. Med. Chem. Lett. 2006, 16, 1353–1357. View Source
- [2] RCSB PDB 2C6L: Crystal structure of human CDK2 complexed with triazolopyrimidine inhibitor. Resolution 2.30 Å. View Source
